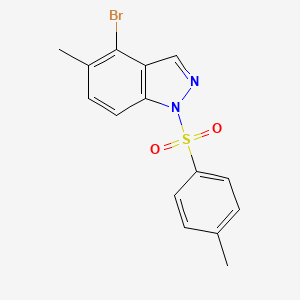

4-Bromo-5-methyl-1-tosyl-1H-indazole

Description

Significance of Indazole Scaffolds in Modern Organic and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in contemporary drug discovery and organic synthesis. bohrium.comnih.govnih.gov First discovered in 1883, this structural motif is present in a variety of naturally occurring alkaloids and has been incorporated into numerous synthetic compounds with a wide array of pharmacological activities. bohrium.com The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse chemical space for therapeutic applications. nih.gov

Indazole derivatives have been extensively studied and are known to exhibit a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective properties. bohrium.comnih.govsci-hub.seresearchgate.net This wide range of activities has led to the development of several FDA-approved drugs containing the indazole core. For instance, axitinib (B1684631) is used in the treatment of renal cell carcinoma, niraparib (B1663559) for certain types of ovarian cancer, and benzydamine (B159093) as a non-steroidal anti-inflammatory drug. bohrium.compnrjournal.com The ability of the indazole structure to interact with various biological targets underscores its status as a "privileged scaffold" in medicinal chemistry. rsc.org

The therapeutic potential of indazoles stems from their ability to mimic the structure of other important biological molecules, such as purines, and to participate in various non-covalent interactions within protein binding sites. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to strong and specific binding to target enzymes and receptors. pnrjournal.com This adaptability makes the indazole scaffold a frequent starting point for the design of novel therapeutic agents. nih.govresearchgate.net

Table 1: Selected Pharmacological Activities of Indazole Derivatives

| Pharmacological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer | Oncology | bohrium.comnih.govresearchgate.net |

| Anti-inflammatory | Inflammation & Pain | bohrium.comsci-hub.sebenthamdirect.com |

| Antimicrobial | Infectious Diseases | nih.govingentaconnect.com |

| Antiviral | Infectious Diseases | researchgate.net |

| Neuroprotective | Neurology | nih.govbenthamdirect.com |

| Analgesic | Pain Management | bohrium.comresearchgate.net |

Overview of Substituted 1-Tosyl-1H-indazoles as Research Targets

Within the vast family of indazole derivatives, those substituted at the N1 position with a tosyl (p-toluenesulfonyl) group represent a particularly important class of compounds, primarily serving as versatile synthetic intermediates. organic-chemistry.orgrsc.orgjocpr.com The tosyl group is a well-established protecting group for the nitrogen atom of the indazole ring, preventing unwanted side reactions during subsequent chemical transformations. orgsyn.org Its electron-withdrawing nature can also influence the reactivity of the indazole core, facilitating certain reactions.

Furthermore, N-tosylhydrazones are widely used as precursors in the synthesis of substituted 1H-indazoles through various cyclization strategies. rsc.orgjocpr.comjocpr.comnih.gov These methods often provide a mild and efficient route to the indazole skeleton, accommodating a range of functional groups. jocpr.comnih.gov The use of tosyl-protected intermediates allows for controlled and regioselective synthesis, which is crucial in the construction of complex molecules.

The tosyl group can be readily removed under specific conditions, unmasking the N-H group of the indazole for further functionalization or to yield the final target molecule. This strategic use of the tosyl group as both a protecting and activating moiety makes 1-tosyl-1H-indazoles valuable targets for methodological development in organic synthesis.

Rationale for Comprehensive Investigation of 4-Bromo-5-methyl-1-tosyl-1H-indazole

The specific compound, this compound, is of significant interest due to the strategic placement of its substituents, which makes it a highly valuable building block for the synthesis of more complex and potentially bioactive molecules. The rationale for its comprehensive investigation can be broken down into the individual contributions of its structural features:

The 1-Tosyl Group: As discussed, this group serves as a robust protecting group for the indazole nitrogen, allowing for selective reactions at other positions of the molecule. It also provides a handle for potential modification or removal late in a synthetic sequence.

The 4-Bromo Substituent: The bromine atom at the C4 position is a key functional handle for a variety of powerful cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. ias.ac.in This allows for the elaboration of the indazole core with diverse aryl, alkyl, or alkynyl groups, significantly expanding the molecular diversity accessible from this intermediate.

The 5-Methyl Group: The methyl group at the C5 position influences the electronic properties and steric environment of the benzene portion of the indazole ring. While it may not be directly involved in reactions as frequently as the bromo group, its presence can affect the regioselectivity of subsequent reactions and provides a point of differentiation from unsubstituted indazoles. Its presence is noted in various patented chemical structures, suggesting its importance in the design of specific target molecules. google.comambeed.com

The combination of these features in a single molecule provides a platform for multi-step synthetic sequences. For example, a synthetic route could involve a cross-coupling reaction at the 4-position, followed by deprotection of the tosyl group and subsequent N-alkylation or N-arylation. The existence of patents detailing the synthesis of 4-bromo-5-methyl-1H-indazole highlights its utility as a precursor for more complex proprietary compounds. google.com Therefore, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for its effective application in the development of new chemical entities.

Table 2: Structural Features and Synthetic Utility of this compound

| Structural Feature | Position | Role in Synthesis | Potential Transformations |

|---|---|---|---|

| Tosyl Group | N1 | Protecting Group, Activating Group | Deprotection (cleavage) |

| Bromo Group | C4 | Reaction Handle | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions |

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrN2O2S |

|---|---|

Molecular Weight |

365.2 g/mol |

IUPAC Name |

4-bromo-5-methyl-1-(4-methylphenyl)sulfonylindazole |

InChI |

InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3 |

InChI Key |

ADUMEXSEABXYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=C(C=C3)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Methyl 1 Tosyl 1h Indazole

Retrosynthetic Analysis of the 4-Bromo-5-methyl-1-tosyl-1H-indazole Structure

A retrosynthetic analysis of the target molecule, this compound, reveals key disconnections that form the basis of its synthetic strategy. The most logical primary disconnection is the bond between the indazole N1 nitrogen and the sulfur atom of the tosyl group. This simplifies the target molecule into two key synthons: the 4-bromo-5-methyl-1H-indazole core and a p-toluenesulfonyl (tosyl) electrophile, typically derived from tosyl chloride (TsCl).

Further disconnection of the 4-bromo-5-methyl-1H-indazole core involves cleaving the pyrazole (B372694) ring. Various indazole ring annulation techniques suggest several potential precursors. A common strategy is the cyclization of an ortho-functionalized aniline (B41778) derivative. For this specific substitution pattern, a plausible precursor is a suitably substituted 2-methylaniline or a 2-halotoluene derivative. For instance, a 2-amino-4-bromo-5-methylbenzaldehyde or a related carbonyl compound could be cyclized with a hydrazine (B178648) source to form the indazole ring. An alternative pathway starts from a molecule like 2-bromo-4-fluorotoluene, which can be functionalized and then cyclized to build the desired indazole framework. google.com

Development and Optimization of Synthetic Routes to the 4-Bromo-5-methyl-1H-indazole Core

The synthesis of the indazole core begins with appropriately substituted aromatic precursors. One patented method starts with 2-bromo-4-fluorotoluene. google.com This route avoids the use of harsh nitrating acids, which can generate significant waste. google.com The process involves the following key transformations:

Ortho-lithiation and Formylation : The starting material, 2-bromo-4-fluorotoluene, is treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to achieve regioselective lithiation ortho to the fluorine atom. This lithium reagent is then quenched with N,N-dimethylformamide (DMF) to introduce a formyl (aldehyde) group, yielding 2-bromo-5-fluoro-6-methylbenzaldehyde. google.com

Oxime Formation : The resulting aldehyde is reacted with methoxylamine hydrochloride and a base such as potassium carbonate to form the corresponding O-methyl oxime. google.com

Functionalization : Bromination is a key functionalization step. While some routes build the substitution pattern from the start, other general methods for indazole bromination exist, often employing reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to introduce a bromine atom regioselectively, typically at the C3 position. chim.itnih.govrsc.org

The formation of the indazole ring, or annulation, is a critical step that can be achieved through several established methods. The choice of technique often depends on the available precursors.

Other general and widely applicable indazole annulation techniques include:

[3+2] Cycloadditions : These reactions involve the cycloaddition of arynes with diazo compounds or hydrazones to construct the 1H-indazole skeleton under mild conditions. organic-chemistry.orgnih.gov

Intramolecular Amination : 1-Aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. organic-chemistry.org

Palladium-Catalyzed Arylation : A two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

| Method Name | Starting Material Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Hydrazine Cyclization | Ortho-functionalized benzaldehyde/ketone oximes | Hydrazine hydrate (B1144303) (N2H4·H2O), heating | google.com |

| [3+2] Annulation | Arynes and Hydrazones | CsF or TBAF, room temperature | organic-chemistry.org |

| Intramolecular Amination | 2-Nitrobenzylidene hydrazines | t-BuOK in DMF, 100 °C | organic-chemistry.org |

| Ullmann Condensation | Ortho-halobenzaldehydes and hydrazines | Copper catalyst (e.g., CuI), base | thieme-connect.com |

The final step in the synthesis is the attachment of the p-toluenesulfonyl (tosyl) group to the indazole nitrogen. Direct N-functionalization of 1H-indazoles often presents a significant challenge due to the presence of two reactive nitrogen atoms (N1 and N2), leading to the formation of a mixture of regioisomers. beilstein-journals.orgnih.gov Achieving high regioselectivity for the desired N1-tosylated product is paramount.

The reaction typically involves deprotonating the indazole with a suitable base, generating an ambident indazolide anion, which then reacts with tosyl chloride. The choice of base and solvent system is critical in directing the tosylation to the N1 position. Conditions that favor N1 alkylation, such as using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), are often a good starting point for optimizing N1-tosylation. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and reaction conditions can be designed to favor the formation of the more stable N1-substituted product. nih.govnih.gov

The regiochemical outcome of N-alkylation or N-sulfonylation of indazoles is governed by a complex interplay of electronic effects, steric hindrance, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control.

Thermodynamic vs. Kinetic Control : The N1-substituted indazole is typically the thermodynamically more stable isomer. nih.gov Therefore, conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the N1 product. beilstein-journals.orgrsc.org In contrast, kinetic control may lead to the N2 isomer.

Solvent and Base Effects : The choice of base and solvent significantly influences the N1/N2 ratio. Sodium hydride (NaH) in THF has been shown to be a promising system for achieving high N1 selectivity. nih.gov The nature of the cation from the base can also play a directing role; chelation of the cation between the N2 atom and a nearby coordinating substituent (e.g., at the C7 position) can sterically block N2 and favor N1 functionalization. beilstein-journals.orgnih.gov Conversely, steric hindrance from a bulky substituent at the C7 position can favor N2 substitution. mobt3ath.com

Electronic and Steric Effects of Substituents : The electronic nature of substituents on the indazole ring impacts the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity. nih.gov

| Factor | Condition Favoring N1-Substitution | Condition Favoring N2-Substitution | Rationale | Reference |

|---|---|---|---|---|

| Control | Thermodynamic (e.g., higher temp, longer time) | Kinetic | N1-isomer is generally more stable. | nih.govrsc.org |

| Base/Solvent | NaH in THF | Varies; sometimes Cs2CO3 in DMF | The nature of the ion pair (tight vs. solvent-separated) influences the site of attack. | nih.govnih.gov |

| Substituents | Coordinating group at C3 (e.g., ester) | Bulky or electron-withdrawing group at C7 | Cation chelation directs to N1; steric hindrance at C7 blocks N1. | nih.govmobt3ath.com |

Regioselective N-Tosylation Approaches

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing the synthesis of this compound.

The mechanism of N-alkylation and N-tosylation proceeds through the formation of an indazolide anion after deprotonation by a base. This anion is a resonance-stabilized ambident nucleophile. The regioselectivity of its reaction with an electrophile like tosyl chloride is highly sensitive to the reaction conditions. Density Functional Theory (DFT) calculations have provided insight into this selectivity. For instance, in the presence of sodium ions (from NaH), a tight ion pair can form where the Na⁺ cation coordinates as a bidentate ligand between the N2 nitrogen and an oxygen atom of a C3-ester substituent. beilstein-journals.orgnih.gov This chelation effectively blocks the N2 position, directing the incoming electrophile to the N1 position. nih.gov

For indazole ring formation, the Jacobson-Huber reaction, a classical method, is understood to proceed via an intramolecular azo coupling mechanism. orgsyn.org In syntheses involving hydrazine, the mechanism typically involves nucleophilic condensation of hydrazine onto a carbonyl group, followed by an intramolecular cyclization and dehydration/aromatization sequence to form the stable indazole ring. chemicalbook.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies, including the use of eco-friendly solvents, minimizing waste, and improving atom economy.

One area of focus is the use of greener solvents. For instance, the synthesis of tosyl starch has been demonstrated in an eco-friendly NaOH-urea solvent system. rsc.orgrsc.org While directly transferable conditions may not be applicable, the principle of exploring aqueous or bio-based solvent systems for the tosylation step is a key green chemistry consideration. The use of polyethylene (B3416737) glycols (PEGs) and bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) are also emerging as environmentally benign reaction media for the synthesis of heterocyclic compounds.

Another key principle is waste reduction. The patented synthesis of the 4-bromo-5-methyl-1H-indazole precursor avoids the use of strong acids like sulfuric and nitric acid for nitration, thereby preventing the generation of large amounts of acidic waste. google.com

Solvent-free reaction conditions, where feasible, represent a significant step towards greener synthesis. For example, the preparation of certain N-sulfonyl amidines has been successfully achieved in a solvent-free process. nih.gov Investigating the possibility of solid-state or melt-phase reactions for the tosylation step could further enhance the green credentials of the synthesis.

Catalytic Methods for Enhanced Synthesis Efficiency

Catalytic methods offer a powerful approach to improve the efficiency of the synthesis of this compound by potentially reducing reaction times, lowering reaction temperatures, and increasing yields and selectivity.

Phase-Transfer Catalysis (PTC): For the N-tosylation step, phase-transfer catalysis could be a valuable technique. PTC can facilitate the reaction between the indazolide anion (in an aqueous or solid phase) and the p-toluenesulfonyl chloride (in an organic phase) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the anion across the phase boundary. This can lead to milder reaction conditions and avoid the need for strong, anhydrous bases like sodium hydride. The use of ionic liquids as phase-transfer catalysts is also a growing area of interest.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations. While direct application to N-tosylation of indazoles is not widely reported, their ability to act as strong bases and activate substrates could potentially be harnessed for this purpose under mild conditions.

Transition-Metal Catalysis: While more commonly applied to C-H functionalization, transition metal catalysis could also play a role. For instance, copper-catalyzed N-arylation and N-alkylation of heterocycles are well-established. It is conceivable that a copper-catalyzed approach could be developed for the N-sulfonylation of indazoles, potentially offering higher efficiency and selectivity.

Chemical Reactivity and Transformations of 4 Bromo 5 Methyl 1 Tosyl 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromo Position

The bromine atom at the C4 position of the indazole ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-nitrogen bonds, enabling the derivatization of the indazole core. The N-tosyl group provides stability and influences the electronic properties of the substrate, generally without interfering with these catalytic cycles.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl and heteroaryl-aryl structures. In the context of 4-Bromo-5-methyl-1-tosyl-1H-indazole, this reaction facilitates the introduction of a wide array of aryl or heteroaryl substituents at the C4 position. The reaction involves the coupling of the bromoindazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govias.ac.in

The versatility of this reaction is demonstrated by its application to various bromoindazole isomers. nih.govresearchgate.net For instance, studies on 5-bromoindazoles have shown that catalysts like Pd(dppf)Cl₂ are highly effective, often in the presence of a base such as K₂CO₃ or Cs₂CO₃ and a solvent system like dimethoxyethane (DME). nih.govias.ac.in These conditions are generally mild and tolerate a wide range of functional groups on the coupling partner, allowing for the synthesis of a diverse library of 4-aryl-5-methyl-1-tosyl-1H-indazoles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles This table is based on analogous reactions with other bromoindazole isomers.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good to High | nih.gov |

| Pd(OAc)₂ | CsF | Dioxane/H₂O | 90 | Good | ias.ac.in |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the C4 position of the indazole ring. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine (e.g., triethylamine), which can also serve as the solvent. libretexts.orgresearchgate.net The products, 4-alkynyl-indazoles, are valuable intermediates for further transformations, including cyclization reactions or the synthesis of conjugated systems. nih.gov

The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl, making the C4-bromo substituent a suitable handle for this transformation. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org Common palladium catalysts include PdCl₂(PPh₃)₂ in combination with a copper(I) iodide (CuI) co-catalyst. researchgate.net

Table 2: Typical Reagents for Sonogashira Coupling of Aryl Bromides This table outlines general conditions applicable to the target compound.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene or THF | researchgate.net |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | libretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the substitution of the C4-bromo group with a wide range of primary and secondary amines, including anilines, alkylamines, and other nitrogen-containing heterocycles. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). acsgcipr.org

The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine. libretexts.org For the amination of heteroaryl halides, bulky, electron-rich phosphine ligands such as tBuXPhos have been shown to be effective. libretexts.org Studies on the amination of 4-bromo-1H-1-tritylpyrazole, a close structural analog, have demonstrated that Pd(dba)₂ with the tBuDavePhos ligand can successfully couple aromatic or bulky amines that lack β-hydrogen atoms. researchgate.net

Functional Group Interconversions on the Methyl Substituent

The C5-methyl group is a site for functional group interconversions, primarily through benzylic-type reactions, as its reactivity is enhanced by the adjacent aromatic indazole ring.

Two key transformations are benzylic bromination and oxidation. masterorganicchemistry.com

Benzylic Bromination : The methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). masterorganicchemistry.comyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical, which is selectively formed at the carbon adjacent to the aromatic ring. chemistrysteps.comyoutube.com This would convert the 5-methyl group into a 5-(bromomethyl) group, a versatile handle for subsequent nucleophilic substitution reactions.

Benzylic Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. chemistrysteps.com This reaction typically requires the presence of at least one benzylic hydrogen. The resulting 4-bromo-1-tosyl-1H-indazole-5-carboxylic acid can then be used in amide coupling or other transformations.

Reactivity of the Tosyl Protecting Group and Detosylation Strategies

The p-toluenesulfonyl (tosyl) group at the N1 position serves as a robust protecting group, stabilizing the indazole core and directing regioselectivity in certain reactions. However, its removal is often a necessary final step in a synthetic sequence. A variety of methods are available for the N-detosylation of sulfonamides, particularly N-tosyl indoles and related heterocycles.

The choice of detosylation method depends on the functional groups present in the molecule. Common strategies include:

Basic Hydrolysis : Strong bases can cleave the N-S bond. Methods using cesium carbonate in a THF/methanol mixture have been reported as mild and efficient for a wide range of N-tosyl indoles. researchgate.net The presence of electron-withdrawing groups on the indole (B1671886) ring, such as a bromo substituent, can facilitate this nucleophilic attack. researchgate.net Other conditions include potassium hydroxide (B78521) in a THF/water system with a phase-transfer catalyst. researchgate.net

Reductive Cleavage : Reagents that operate via single electron transfer (SET) can reductively cleave the tosyl group. Sodium naphthalenide is a powerful reducing agent used for this purpose. fiu.edu Other reductive methods include dissolving metals like magnesium in methanol.

Nucleophilic Reagents : Certain nucleophiles can effectively remove the tosyl group. The dilithium (B8592608) salt of thioglycolic acid in DMF has been shown to be highly efficient for N-detosylation at room temperature. researchgate.net Sodium hydride (NaH) in DMF or DMA has also been reported to mediate detosylation.

Table 3: Selected Detosylation Methods for N-Tosyl Indoles/Indazoles

| Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | THF / MeOH | Ambient Temperature or Reflux | researchgate.net |

| Sodium Hydride (NaH) | DMA or DMF | 60 °C | |

| Thioglycolic Acid / LiOH | DMF | Ambient Temperature | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

Beyond the functional groups already discussed, the aromatic carbocyclic ring of the indazole system can also undergo substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The benzene (B151609) portion of the indazole ring can react with electrophiles. The regiochemical outcome is directed by the combined electronic effects of the existing substituents and the fused pyrazole (B372694) ring. The N-tosyl group is electron-withdrawing, as is the C4-bromo group, both deactivating the ring towards electrophilic attack. Conversely, the C5-methyl group is an activating, ortho-, para-director. The fused pyrazole ring itself also influences reactivity. Research on 4-substituted 1H-indazoles has shown that electrophilic bromination with NBS can occur selectively at the C7 position. nih.govrsc.org This suggests that for this compound, the C7 position is a likely site for further electrophilic substitution, directed by the C5-methyl group and potentially overriding the deactivating effects at other positions. Other EAS reactions like nitration would be expected to proceed under harsh conditions due to the deactivated nature of the ring. chim.it

Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic substitution directly on the carbocyclic ring (displacing a group other than the C4-bromo) is generally difficult and requires strong activation by multiple, powerful electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a nitro group ortho/para to a halide). nih.gov For this compound, the electronic setup does not strongly favor SNAr on the benzene ring at positions other than C4. The primary pathway for nucleophilic substitution remains the palladium-catalyzed displacement of the C4-bromide as detailed in section 3.1.

Exploitation of the Indazole Nitrogen Atoms in Further Derivatization

The presence of a tosyl group at the N1 position of the indazole ring profoundly influences the reactivity of the N2 atom. The strong electron-withdrawing nature of the p-toluenesulfonyl group significantly reduces the nucleophilicity of the N2 nitrogen, making direct reactions at this position, such as alkylation or arylation, challenging under standard conditions.

However, derivatization at the N2 position can be achieved through specialized methods. One plausible, though not yet specifically documented for this exact molecule, approach involves the use of highly reactive electrophiles under forcing conditions. Another potential strategy could involve a deprotection-reprotection/functionalization sequence. For instance, the N1-tosyl group can be removed to generate 4-bromo-5-methyl-1H-indazole, which can then be selectively functionalized at the N2 position before re-introduction of a different protecting group at N1 if necessary. The regioselectivity of N-alkylation in unprotected indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the substitution pattern on the indazole ring. nih.govnih.govbeilstein-journals.org For example, the use of sodium hydride in tetrahydrofuran (B95107) often favors N1 alkylation, while Mitsunobu conditions can show a preference for the N2 isomer. beilstein-journals.org

Furthermore, the N1-tosyl group can be cleaved under various conditions, such as treatment with strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents at elevated temperatures, or milder reagents like cesium carbonate in a mixed solvent system of THF-methanol. The choice of deprotection method would depend on the compatibility of other functional groups present in the molecule.

Subsequent to the potential derivatization at N2, the removal of the N1-tosyl group from a hypothetical N1-tosyl-N2-alkyl/aryl indazolium salt would be a necessary step to yield the final N2-functionalized product. The reactivity of such salts would need to be considered, as they may be susceptible to nucleophilic attack.

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful tool for the C-H functionalization of aromatic and heteroaromatic compounds. In the context of this compound, several positions on the indazole ring could potentially be targeted for metalation.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a strategy where a directing metalation group (DMG) guides an organolithium base to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org While the tosyl group itself is not a classical DMG, the N1-nitrogen of the indazole ring, potentially in concert with the sulfonyl oxygen atoms of the tosyl group, could direct lithiation to the C7 position. The effectiveness of such a directed metalation would depend on the ability of the N1-tosyl group to form a stable chelation intermediate with the lithium reagent.

Halogen-Metal Exchange:

The presence of a bromine atom at the C4 position provides a clear handle for functionalization via halogen-metal exchange. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a rapid exchange of the bromine atom for a lithium atom. This would generate a highly reactive 4-lithio-5-methyl-1-tosyl-1H-indazole intermediate. This intermediate can then be trapped with a wide variety of electrophiles to introduce new substituents at the C4 position.

It is important to note that the choice of organolithium reagent and reaction conditions is crucial to avoid competing reactions. For instance, using an excess of a highly reactive organolithium reagent could potentially lead to deprotonation at other sites on the molecule or even attack at the sulfur atom of the tosyl group.

Advanced Structural and Spectroscopic Characterization of 4 Bromo 5 Methyl 1 Tosyl 1h Indazole and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for 4-Bromo-5-methyl-1-tosyl-1H-indazole (CAS 2653202-60-7) is not available in published scientific literature. This technique would be essential for confirming its elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Detailed 1D and 2D NMR spectroscopic data for this compound has not been publicly reported. Such analysis is crucial for the definitive structural assignment of the molecule in solution.

Unambiguous Assignment of 1H, 13C, and 15N NMR Chemical Shifts

The specific chemical shifts for the protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) of this compound are not documented in scientific literature. While ¹H NMR data for the precursor, 4-bromo-5-methyl-1H-indazole, is available from patent literature google.com, this does not extend to the final tosylated product.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

There are no published studies detailing the use of 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY to establish the detailed connectivity and spatial relationships within the this compound molecule.

Single-Crystal X-ray Diffraction Analysis of this compound

A crystallographic study of this compound has not been reported. Therefore, no experimental data is available for its molecular geometry, conformational preferences, crystal packing, or intermolecular interactions.

Determination of Molecular Geometry and Conformational Preferences

Without single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry and conformational preferences of this compound in the solid state remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

An analysis of the crystal packing and the nature of intermolecular forces, such as hydrogen or halogen bonding, is not possible due to the absence of a solved crystal structure for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural framework of a molecule. The vibrational modes of this compound are dictated by the collective motions of its atoms, with specific vibrational frequencies corresponding to the stretching and bending of bonds within its constituent parts: the bromo-methyl-indazole core and the N-tosyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be complex, showing characteristic absorption bands for the aromatic rings and the sulfonyl group. The tosyl group, in particular, provides strong and distinct signals. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (SO₂) are anticipated to appear in the regions of 1380-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. These bands are typically intense and serve as a clear indicator of the tosyl moiety.

Vibrations associated with the indazole ring system would include C-H stretching of the aromatic protons, typically found above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which are expected in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring of the indazole core, with bromo and methyl groups, will influence the exact positions and patterns of the C-H out-of-plane bending vibrations in the lower frequency region (900-650 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity is dependent on a change in polarizability. The aromatic rings of the indazole and tosyl groups are expected to produce strong signals in the Raman spectrum due to their polarizable π-electron systems. The symmetric S=O stretch of the sulfonyl group is also typically a strong Raman band. This technique is particularly useful for observing vibrations of non-polar bonds, which may be weak in the IR spectrum.

Expected Vibrational Frequencies for Key Functional Groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Sulfonyl (SO₂) | Asymmetric Stretch (ν_as) | 1380 - 1340 | IR |

| Sulfonyl (SO₂) | Symmetric Stretch (ν_s_) | 1180 - 1160 | IR, Raman |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aromatic C=C/C=N | Ring Stretch | 1600 - 1400 | IR, Raman |

| C-S Stretch | Stretch | 700 - 600 | IR |

| C-Br Stretch | Stretch | 600 - 500 | IR |

| Methyl (CH₃) | Asymmetric/Symmetric Stretch | 2980 - 2870 | IR, Raman |

| Methyl (CH₃) | Bending | 1460 - 1375 | IR |

Note: The exact positions of the peaks can be influenced by the solid-state packing, solvent effects, and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic systems of the indazole and tosyl groups. Studies on similar indazole derivatives show strong absorption bands in the ultraviolet region. For instance, 1-methyl-1H-indazole exhibits absorption maxima around 250 nm and 290 nm. nih.govresearchgate.net The presence of the tosyl group and the bromo and methyl substituents on the indazole ring will modulate the energies of the molecular orbitals and thus shift the absorption maxima (λ_max_).

The bromine atom, with its lone pairs, can participate in n → π* transitions and also exert a bathochromic (red-shift) and hyperchromic (increased intensity) effect on the π → π* transitions due to its electron-donating resonance effect and electron-withdrawing inductive effect. The methyl group, being a weak electron-donating group, may cause a slight bathochromic shift. The tosyl group, being electron-withdrawing, can significantly influence the electronic structure and the position of the absorption bands. The spectrum would likely consist of multiple overlapping bands corresponding to transitions localized on the indazole moiety and the tosyl group, as well as possible charge-transfer transitions between these two parts of the molecule.

Fluorescence Spectroscopy:

Fluorescence involves the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Many indazole derivatives are known to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state (Stokes shift).

The fluorescence properties of this compound would depend on the nature of its lowest excited singlet state. The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the rigid indazole structure is generally favorable for fluorescence. The emission maximum and quantum yield would be sensitive to the solvent polarity, reflecting changes in the dipole moment of the molecule upon excitation. For example, studies on fluorescent compounds derived from 5-nitro-1H-indazole have shown emission maxima in the range of 450-500 nm, with quantum yields dependent on the specific molecular structure. semanticscholar.org

Hypothetical Electronic Spectroscopic Data:

| Parameter | Expected Value/Range | Notes |

| Absorption Maxima (λ_max) | 250 - 320 nm | Multiple bands corresponding to π → π* transitions. |

| Molar Absorptivity (ε) | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | Typical for π → π* transitions in aromatic systems. |

| Emission Maximum (λ_em_) | 350 - 450 nm | Dependent on solvent and specific electronic structure. |

| Stokes Shift | 50 - 100 nm | Energy difference between absorption and emission maxima. |

| Fluorescence Quantum Yield (Φ_f_) | Variable | Potentially reduced by the heavy bromine atom. |

Note: These values are estimations based on data for related compounds and general spectroscopic principles.

Theoretical and Computational Investigations of 4 Bromo 5 Methyl 1 Tosyl 1h Indazole

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties and predict the chemical behavior of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and a host of reactivity descriptors that quantify a molecule's stability and reaction tendencies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's response in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov

Table 1: Hypothetical Global Reactivity Descriptors for 4-Bromo-5-methyl-1-tosyl-1H-indazole Calculated using HOMO and LUMO energies from a representative DFT study.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability to accept electrons. |

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing varying charge distributions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are targets for nucleophilic attack. nih.govresearchgate.net

In this compound, the most negative potential (red/yellow) is anticipated around the oxygen atoms of the sulfonyl group and the N2 nitrogen of the indazole ring, making them primary sites for interaction with electrophiles. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms, particularly those of the methyl groups.

While EPS maps provide a qualitative view of reactivity, Fukui functions offer a more quantitative prediction based on the change in electron density when an electron is added or removed. These functions help identify the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov DFT calculations have been effectively used to determine Fukui indices for related indazole systems, providing robust support for experimentally observed reaction pathways, such as regioselective alkylations. nih.gov For this compound, calculating Fukui functions would precisely pinpoint the atomic sites most likely to engage in different types of chemical reactions.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are widely used to predict and help interpret various types of molecular spectra. DFT calculations can accurately simulate NMR, IR, and UV-Vis spectra, which is invaluable for structural confirmation and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated shifts for a proposed structure with experimental data, the molecular geometry can be validated.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and identifying transitions such as π→π* within the aromatic system. nih.gov

Table 2: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Data | Interpretation |

| ¹H NMR | Chemical shifts (δ) for aromatic, methyl, and tosyl protons. | Confirms the connectivity and electronic environment of hydrogen atoms. |

| ¹³C NMR | Chemical shifts (δ) for all carbon atoms. | Elucidates the carbon skeleton of the molecule. |

| IR | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., SO₂, C-Br, C=N). | Assigns specific bonds and functional groups to absorption bands. |

| UV-Vis | Maximum absorption wavelength (λmax) and corresponding electronic transitions. | Characterizes the conjugated π-electron system. |

Computational Studies of Reaction Mechanisms and Transition States in Synthesis

DFT calculations are a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov This information provides a detailed, step-by-step view of how a reaction proceeds and explains factors like reaction rates and product selectivity. For the synthesis of substituted indazoles, computational studies have been instrumental in understanding regioselectivity (e.g., N1 versus N2 alkylation), revealing that subtle non-covalent interactions or chelation effects can dictate the reaction outcome. nih.gov A similar computational approach for reactions involving this compound would allow for the optimization of synthetic routes and the prediction of reaction outcomes.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. frontiersin.org MD simulations model the movements of atoms and molecules, allowing for the exploration of the conformational landscape and interactions with the surrounding environment, such as solvent molecules. nih.gov

For this compound, MD simulations could be used to:

Determine the preferred conformations, particularly the rotational orientation of the bulky tosyl group relative to the indazole plane.

Analyze the stability of different conformers in various solvents.

Study the structure of the solvent shell around the molecule, which influences its solubility and reactivity in solution.

Use analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability of the molecule's conformation over the simulation time. nih.gov

These simulations bridge the gap between the theoretical properties of an isolated molecule and its behavior in a realistic chemical environment.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (excluding Toxicity)

The preclinical assessment of a compound's ADME properties is fundamental to predicting its viability as a drug candidate. In silico tools provide a rapid and cost-effective means to evaluate these parameters. For this compound, various physicochemical and pharmacokinetic properties have been predicted using computational models. These predictions are essential for understanding the compound's likely behavior within a biological system.

Key predicted ADME-relevant properties are summarized in the table below. These values are calculated based on the compound's chemical structure and provide insights into its drug-likeness and potential for oral bioavailability.

| Property | Predicted Value | Implication for Drug Development |

|---|---|---|

| Molecular Weight | 365.26 g/mol | Within the typical range for small molecule drugs, suggesting good potential for absorption and distribution. |

| LogP (Lipophilicity) | 3.85 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across biological membranes, as per Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational stability, which can be beneficial for binding to a target. |

| Water Solubility | Poorly soluble | May present challenges for formulation but could be overcome with pharmaceutical technologies. |

The "Bioavailability Radar" provides a graphical representation of the drug-likeness of this compound. The optimal range for each property (lipophilicity, size, polarity, solubility, saturation, and flexibility) is depicted, and the predicted values for the compound fall largely within these desirable zones, indicating a favorable pharmacokinetic profile for oral administration.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. bio-hpc.eu By analyzing the physicochemical properties and structural features of molecules, QSAR can predict the activity of new compounds and guide the design of more potent and selective analogs. nih.gov

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netmdpi.com Specifically, indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.org

QSAR studies on substituted indazoles have highlighted the importance of specific structural modifications in determining their biological activity. For instance, the nature and position of substituents on the indazole ring can significantly influence the compound's ability to interact with the active site of a target protein. researchgate.net

For this compound, the key structural features that can be analyzed in the context of existing QSAR models include:

The Indazole Core: This bicyclic system provides a rigid framework for the presentation of various functional groups.

The Tosyl Group at Position 1: The p-toluenesulfonyl (tosyl) group is a significant feature. Its electron-withdrawing nature and steric bulk can influence the electronic properties of the indazole ring and its interactions with biological targets. In many kinase inhibitors, such groups can form important hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. nih.gov

The Bromo Group at Position 4: Halogen atoms, such as bromine, can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized as important for ligand-protein binding. The position of the bromine atom is critical for directing these interactions.

Biological Activity and Mechanistic Insights in Vitro Studies of 4 Bromo 5 Methyl 1 Tosyl 1h Indazole

In Vitro Screening against Molecular and Cellular Targets

In vitro screening of compounds structurally related to 4-Bromo-5-methyl-1-tosyl-1H-indazole has revealed engagement with various molecular and cellular targets, primarily in the context of cancer and inflammatory pathways.

Indazole derivatives are well-recognized as potent kinase inhibitors. acs.orged.ac.uk Various analogues have demonstrated inhibitory activity against a range of kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. acs.org Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. acs.orged.ac.uk

While specific data for this compound is not available, studies on other substituted indazoles have shown significant inhibition of several kinase families. For instance, certain 1H-indazole derivatives have been identified as potent inhibitors of pan-Pim kinases, with IC50 values in the nanomolar range. nih.gov Other indazole-based compounds have shown inhibitory activity against Akt kinase, a key component of cell survival pathways. ias.ac.inucsf.edu Furthermore, indazole amides have been developed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov The tosyl group, being a bulky electron-withdrawing group, could influence the binding affinity and selectivity of the indazole scaffold for a variety of kinase active sites.

Bromo-substituted indazoles have also been investigated for their enzyme inhibitory potential. A study on the inhibition of lactoperoxidase (LPO), an antimicrobial enzyme, by various bromo-1H-indazoles demonstrated significant inhibitory effects. nih.gov

Table 1: Examples of Enzyme Inhibition by Indazole Derivatives

| Indazole Derivative Class | Target Enzyme(s) | Reported Activity (IC50) |

|---|---|---|

| 1H-Indazole Derivatives | Pan-Pim Kinases | 0.4 - 1.1 nM nih.gov |

| 1H-Pyridin-4-yl-3,5-disubstituted indazoles | Akt Kinase | Inhibition observed at 10 µM ias.ac.in |

| Indazole Amides | ERK1/2 | 9.3 - 25.8 nM nih.gov |

| 4-Bromo-1H-indazole | Lactoperoxidase (LPO) | Ki = 4.10 - 252.78 µM nih.gov |

This table presents data for structurally related indazole compounds, not for this compound itself.

The ability of indazole derivatives to interact with cellular receptors has also been explored. For example, a series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives were synthesized and evaluated for their affinity to I2 imidazoline (B1206853) receptors and α2-adrenergic receptors through radioligand binding assays. nih.gov These studies indicate that the indazole scaffold can be tailored to achieve high selectivity for specific receptor subtypes. While no receptor binding data is currently available for this compound, its structural features suggest that it could potentially interact with various receptor types, a hypothesis that would require experimental validation.

Cell-based assays provide a more integrated view of a compound's biological effects. Numerous studies have demonstrated the ability of indazole derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cell lines. rsc.orgnih.gov

Tosyl-containing compounds, in particular, have been shown to be effective inducers of apoptosis. For example, a tosylated 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, Tosyl-JM3, was found to induce apoptosis in human promyelocytic leukemia (HL-60) cells. hantopic.com This was evidenced by DNA ladder formation, cleavage of poly(ADP-ribose) polymerase (PARP), and a decrease in procaspase-3 protein levels. hantopic.com Similarly, a series of pyrazole-tosylamide derivatives were reported to induce apoptosis in breast cancer cells by inhibiting the anti-apoptotic protein BCL-2 and activating caspase-3. nih.gov

Indazole derivatives have also been shown to arrest the cell cycle at different phases. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to cause G2/M cell cycle arrest in human colorectal cancer cells. rsc.org These findings suggest that this compound may also possess pro-apoptotic and cell cycle-modulating activities.

Table 2: Cell-Based Activities of Related Indazole and Tosylated Compounds

| Compound Class | Cell Line(s) | Observed Effect(s) |

|---|---|---|

| Indazole Derivatives | 4T1 (Breast Cancer) | Inhibition of proliferation and colony formation, induction of apoptosis, decreased mitochondrial membrane potential. nih.gov |

| Tosyl-JM3 | HL-60 (Leukemia) | Induction of apoptosis, PARP cleavage, decrease in procaspase-3. hantopic.com |

| Pyrazole-Tosylamide Derivatives | MDA-MB-231, MCF-7 (Breast Cancer) | Inhibition of BCL-2, activation of Caspase-3, antiproliferative effects (IC50 <10 µM). nih.gov |

This table presents data for structurally related compounds to infer the potential activities of this compound.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

While a specific SAR study for analogues of this compound is not available, general SAR principles can be derived from the broader indazole literature. nih.govnih.govnih.gov

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

Substituents on the Benzene (B151609) Ring: The bromo and methyl groups at positions 4 and 5, respectively, are also key determinants of activity. Halogen atoms like bromine can participate in halogen bonding, which can be a significant interaction in protein-ligand binding. nih.gov The position of the halogen has been shown to be critical; for example, in the case of LPO inhibition by bromo-1H-indazoles, the inhibitory constant (Ki) varied depending on the bromine's location on the ring. nih.gov The methyl group at position 5 can influence lipophilicity and steric interactions within a binding site.

Stereochemistry can play a critical role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers in its analogues could lead to stereoisomers with different biological potencies and selectivities. This is a common theme in drug design, where one enantiomer or diastereomer often exhibits the desired biological activity while the other is less active or may have off-target effects. For many kinase inhibitors, the stereochemistry of substituents is a key factor in achieving potent and selective inhibition. nih.gov Any future development of analogues of this compound that incorporate chiral centers would need to carefully consider the impact of stereochemistry on their biological profile.

Elucidation of Molecular Mechanisms of Action

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific studies detailing the molecular mechanisms of action for this compound. Research into the specific biological targets and the pathways through which this compound may exert its effects has not been published. Therefore, a detailed elucidation of its molecular mechanisms remains an area for future investigation.

Target Identification and Validation Using Biochemical and Proteomic Approaches

There is no publicly available research on the identification or validation of specific biological targets for this compound. Techniques such as chemical proteomics, which are instrumental in identifying the protein targets of biologically active compounds, have not been applied to this specific molecule in published studies. As a result, its direct molecular targets within a biological system are currently unknown.

Ligand-Protein Interaction Studies (e.g., Molecular Docking, Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No ligand-protein interaction studies for this compound have been reported in the scientific literature. While computational methods like molecular docking are often used to predict the binding of small molecules to protein targets, and experimental techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics, no such investigations have been published for this compound.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Information regarding the in vitro cellular uptake and subcellular localization of this compound is not available in current scientific literature. Studies employing methods like fluorescence microscopy or cell fractionation to determine how this compound enters cells and where it accumulates have not been documented.

In Vitro Metabolic Stability and Permeability Studies

There are no published reports on the in vitro metabolic stability or permeability of this compound. Key assessments, such as microsomal stability assays to determine metabolic fate or parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion, have not been described for this compound.

Applications and Future Research Directions for 4 Bromo 5 Methyl 1 Tosyl 1h Indazole

Potential as a Synthetic Intermediate for Advanced Pharmaceutical Scaffolds

The primary and most significant application of 4-bromo-5-methyl-1-tosyl-1H-indazole is its role as a precursor in the multi-step synthesis of complex, biologically active molecules. The indazole nucleus is a core component of numerous approved drugs, including kinase inhibitors used in oncology. researchgate.netresearchgate.net The structure of this specific intermediate is well-suited for creating diverse derivatives for drug discovery.

The key features that make it a valuable intermediate are:

The Tosyl (Tosyl) Group: Attached to the N1 position of the indazole ring, the p-toluenesulfonyl (tosyl) group serves as a robust protecting group. It prevents the N1 nitrogen from participating in unwanted side reactions, thereby directing subsequent chemical modifications to other parts of the molecule. jocpr.com This control is crucial for complex synthetic pathways.

The Bromo Group: The bromine atom at the C4 position is a critical functional handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. ias.ac.in This allows for the precise and efficient introduction of a wide array of substituents (e.g., aryl, heteroaryl, alkyl, and amino groups) at this position, enabling the construction of diverse molecular libraries for screening.

The use of N-tosylhydrazones in the synthesis of substituted indazoles has been documented as a mild and efficient method. jocpr.com Specifically, this compound can be used to synthesize novel kinase inhibitors, a class of drugs that often feature the indazole scaffold. ed.ac.uknih.gov For example, it can serve as a starting material for molecules targeting kinases like ALK5 or TTK, where specific substitutions on the indazole ring are essential for potency and selectivity. nih.govnih.gov

| Reaction Type | Coupling Partner | Introduced Moiety | Potential Therapeutic Scaffold |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Groups | Kinase Inhibitors, GPCR Modulators |

| Buchwald-Hartwig Amination | Amines | Substituted Amino Groups | PARP Inhibitors, CNS Agents |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Groups | Antiviral Agents, Anticancer Agents |

| Heck Coupling | Alkenes | Substituted Alkenes | Various Pharmaceutical Scaffolds |

Exploration in Chemical Biology as a Tool Compound

While this compound is primarily a synthetic intermediate, its potential as a tool compound in chemical biology is an area for future exploration. Tool compounds are typically potent and selective molecules used to probe biological pathways. In its current form as a protected intermediate, it is unlikely to possess significant biological activity.

However, it serves as a precursor to potential tool compounds. Through a single-step modification, such as a Suzuki coupling, followed by the removal of the tosyl protecting group, a small, targeted library of compounds could be generated. These derivatives could then be screened for activity against specific biological targets, such as bacterial FtsZ protein or various kinases, to identify new chemical probes for studying cellular processes. nih.gov

Integration into Rational Design of New Chemical Entities

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). nih.gov this compound is an ideal starting point for SAR studies centered on the indazole scaffold. The ability to systematically modify the C4-position allows medicinal chemists to probe how different substituents in this region interact with a biological target. ias.ac.in

For instance, in designing novel inhibitors for a specific kinase, a lead compound containing the 5-methyl-1H-indazole core might be identified. Using the tosyl-protected bromo-intermediate, designers can synthesize a matrix of analogs where the C4 position is decorated with groups varying in size, electronics, and hydrogen-bonding potential. This systematic approach, often guided by computational modeling, helps in optimizing potency, selectivity, and pharmacokinetic properties, accelerating the development of new chemical entities. nih.govnih.gov

Utilization in Non-Medicinal Material Science Applications (e.g., Organic Electronics, Sensors)

The application of indazole derivatives outside of medicine is a nascent field. Heterocyclic organic compounds, particularly those with extended π-systems, are of interest in material science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

While there are no specific reports on the use of this compound in these areas, its structure presents hypothetical possibilities. The indazole core is an electron-rich aromatic system. Through cross-coupling reactions, it could be incorporated into larger conjugated polymers or molecules with tailored electronic properties. The N-tosyl group could influence molecular packing in the solid state or be removed to reveal a reactive N-H bond for further functionalization or surface anchoring. Future research could explore the synthesis of novel indazole-containing dyes or semiconductors derived from this intermediate.

Synergistic Approaches Combining Experimental and Computational Research

Modern chemical research benefits immensely from the integration of experimental synthesis and computational analysis. doi.org For a molecule like this compound, this synergy can be applied in several ways:

Reaction Optimization: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for cross-coupling reactions. researchgate.net This can help predict the most effective catalysts and conditions, saving experimental time and resources.

Property Prediction: Software can predict the physicochemical properties (e.g., solubility, electronic structure) of novel derivatives synthesized from the intermediate before they are even made. mdpi.com This allows researchers to prioritize the synthesis of compounds with the most promising profiles.

Molecular Docking: In drug design, the structures of potential derivatives can be computationally docked into the active site of a target protein. doi.org This helps rationalize SAR data and guides the design of next-generation compounds with improved binding affinity and selectivity.

| Research Area | Experimental Method | Computational Method | Combined Goal |

|---|---|---|---|

| Synthesis | Screening of catalysts and reaction conditions | DFT modeling of transition states | Efficient and high-yield synthesis |

| Drug Design | In vitro biological assays (e.g., IC50 determination) | Molecular docking and SAR analysis | Rational design of potent inhibitors |

| Material Science | Spectroscopic and electrochemical analysis | Calculation of electronic properties (HOMO/LUMO) | Design of functional organic materials |

Challenges and Prospective Avenues for Further Academic Exploration

Prospective avenues for academic exploration are numerous:

Library Synthesis: The compound is an ideal starting point for the creation of large, diverse libraries of C4-substituted indazoles for high-throughput screening against a wide range of biological targets.

Development of Novel Methodologies: Research could focus on developing new, more efficient catalytic methods for functionalizing the C-Br bond that are compatible with the tosyl-protected indazole.

Exploration of Untapped Applications: A significant opportunity lies in exploring the utility of this intermediate and its derivatives in less-developed areas, such as agrochemicals, chemical sensors, and organic electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.